![molecular formula C12H22N2O B1465395 trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone CAS No. 412291-07-7](/img/structure/B1465395.png)
trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone
Overview
Description
Trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone (TACPM) is an organic compound that is commonly used in laboratory experiments, as it is a versatile reagent with a variety of applications. TACPM is a cyclic amine that is synthesized from the reaction of 4-aminocyclohexanone and piperidine. This compound has a wide range of applications in the scientific community, from synthesis of pharmaceuticals to studies of its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Structure
- Synthesis Techniques: trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone and its derivatives are synthesized using various techniques, including amidation, Friedel-Crafts acylation, hydration, and substitution reactions. These processes utilize starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, resulting in compounds like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride with reasonable yields (Zheng Rui, 2010).
- Structural Characterization: The structural details of these compounds are confirmed using various spectroscopic techniques like 1H NMR, FT-IR, LC-MS, and X-ray diffraction studies. This helps in understanding the molecular arrangement, confirming the geometry around atoms, and identifying reactive sites on the molecular surface (C. S. Karthik et al., 2021).
Biological and Pharmacological Activities
- Antimicrobial Activity: Some derivatives of trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone exhibit significant antimicrobial activity against various pathogenic bacterial and fungal strains. This potential makes them candidates for further research in the development of new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
- Anticancer Properties: Certain derivatives are also found to have antiproliferative activity against cancer cells. For instance, compounds synthesized from the piperidine framework demonstrated potential in inhibiting the growth of human leukemia cells, indicating their relevance in cancer research (K. Vinaya et al., 2011).
- Neuroprotective Effects: Aryloxyethylamine derivatives related to trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone have shown neuroprotective effects in vitro and in vivo. These compounds are effective against glutamate-induced cell death and ischemic injury, highlighting their potential as neuroprotective agents (Y. Zhong et al., 2020).
properties
IUPAC Name |
(4-aminocyclohexyl)-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h10-11H,1-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXCXYZXKDFBBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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